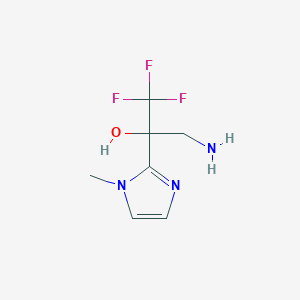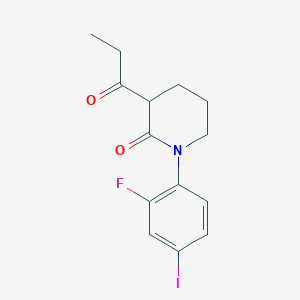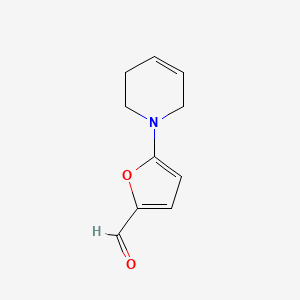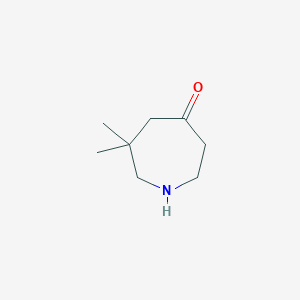![molecular formula C11H21NO4 B13195553 2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
2-[(Boc)(ethyl)amino]butyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID is a compound that features a tert-butyloxycarbonyl (BOC) protecting group. This protecting group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. The compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as the base . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the BOC group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID primarily involves the protection of amines through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparación Con Compuestos Similares
Similar Compounds
2-[(TERT-BUTOXY)CARBONYL]AMINOETHYL 4-METHYLBENZENESULFONATE: Another compound featuring the BOC protecting group, used in similar applications.
2-[(TERT-BUTOXY)CARBONYL]AMINOETHOXYETHANOL: A related compound used in organic synthesis and peptide chemistry.
Uniqueness
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive molecules where other protecting groups might fail .
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-6-8(9(13)14)12(7-2)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) |
Clave InChI |
FVQOCTDWLBVBIT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)N(CC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)




![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)

![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)

![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)
